Sulfaquinoxaline sodium
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Overview
Description
Sulfaquinoxaline sodium salt is a veterinary medicine primarily used to treat coccidiosis in cattle, sheep, and poultry . It is a sulfonamide antibiotic that interferes with the synthesis of nucleic acids in microorganisms, thereby inhibiting their growth . The compound has a molecular formula of C14H11N4NaO2S and a molecular weight of 322.32 .
Mechanism of Action
Target of Action
Sulfaquinoxaline sodium primarily targets dihydrofolate synthetase , a crucial enzyme involved in the nucleic acid synthesis of bacteria and coccidia . The compound’s action is most effective during the second schizont stage, which is the fourth day of the coccidial life cycle .
Mode of Action
This compound inhibits the activity of dihydrofolate synthetase . This inhibition hinders the nucleic acid synthesis of bacteria and coccidia, thereby disrupting their life cycle and growth . It also inhibits vitamin K epoxidase and quinone reductase .
Biochemical Pathways
It is known that the compound interferes with the synthesis of nucleic acids and proteins in microorganisms . This interference disrupts the normal functioning and replication of these organisms, leading to their eventual death .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial and coccidial growth . By disrupting nucleic acid synthesis, the compound prevents these organisms from replicating and spreading . This makes this compound an effective treatment for coccidiosis in various animals, including poultry, swine, and sheep .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by chlorination and UV irradiations, two processes commonly used in water treatment plants . The degradation of this compound is slower during photolysis compared to chlorination
Biochemical Analysis
Biochemical Properties
Sulfaquinoxaline sodium interacts with various enzymes and proteins in biochemical reactions. It inhibits the enzyme dihydrofolate synthetase, which is crucial for the nucleic acid synthesis of bacteria and coccidia . This interaction disrupts the life cycle of the coccidia, making this compound an effective treatment for coccidiosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interfering with DNA synthesis and enzyme activity . This interference can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It binds to and inhibits dihydrofolate synthetase, preventing the synthesis of nucleic acids in bacteria and coccidia . This inhibition disrupts the life cycle of these organisms, leading to their death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the degradation of this compound during photolysis is slower compared to the chlorination process
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Prolonged administration of this compound at higher doses may result in depressed feed intake, deposition of this compound crystals in the kidney, and interference with normal blood clotting . At high doses, it may also cause toxic or adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with enzymes and cofactors. It inhibits the enzyme dihydrofolate synthetase, which plays a crucial role in the synthesis of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfaquinoxaline sodium salt is synthesized through a multi-step process. The initial step involves the reaction of 2-aminobenzenesulfonamide with 2-chloroquinoxaline under basic conditions to form sulfaquinoxaline . This intermediate is then converted to its sodium salt form by reacting with sodium hydroxide .
Industrial Production Methods
In industrial settings, the synthesis of this compound salt involves large-scale reactions in controlled environments to ensure high yield and purity. The process typically includes the use of solvents like methanol and chloroform, and the reactions are carried out under specific temperature and pH conditions .
Chemical Reactions Analysis
Types of Reactions
Sulfaquinoxaline sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfaquinoxaline N-oxide, while reduction can yield various amine derivatives .
Scientific Research Applications
Sulfaquinoxaline sodium salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Sulfaquinoxaline sodium salt is unique among sulfonamides due to its specific activity against coccidiosis-causing protozoa and its ability to inhibit vitamin K epoxidase . This makes it particularly effective in veterinary applications for the treatment of coccidiosis and other bacterial infections .
Properties
CAS No. |
967-80-6 |
---|---|
Molecular Formula |
C14H12N4NaO2S |
Molecular Weight |
323.33 g/mol |
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide |
InChI |
InChI=1S/C14H12N4O2S.Na/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14;/h1-9H,15H2,(H,17,18); |
InChI Key |
UBDSWJJGFQSVLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)[N-]S(=O)(=O)C3=CC=C(C=C3)N.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N.[Na] |
967-80-6 | |
Pictograms |
Irritant |
Synonyms |
4-Amino-N-2-quinoxalinyl-benzenesulfonamide Sodium Salt; Embazin; Noxal; Noxal; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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